1-(Trifluoromethyl)cyclopropanamine

Description

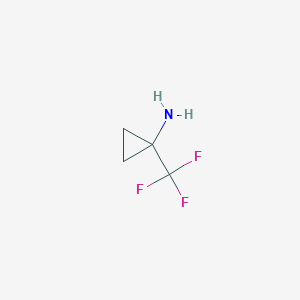

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N/c5-4(6,7)3(8)1-2-3/h1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWOFVFUKXZXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294300 | |

| Record name | 1-(Trifluoromethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112738-68-8 | |

| Record name | 1-(Trifluoromethyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112738-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoromethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure, Conformation, and Synthetic Strategy of 1-(Trifluoromethyl)cyclopropanamine for Drug Discovery Applications

Executive Summary: The strategic incorporation of small, conformationally constrained motifs is a cornerstone of modern medicinal chemistry. Among these, the 1-(trifluoromethyl)cyclopropanamine scaffold has emerged as a uniquely powerful building block. This guide provides an in-depth analysis of its structure, stereoelectronic properties, and conformational behavior. We will explore the synergistic effects of the rigid cyclopropyl ring and the potent trifluoromethyl group, which together enhance metabolic stability, lipophilicity, and binding affinity. Furthermore, this whitepaper details common synthetic strategies and robust analytical methods for characterization, offering researchers and drug development professionals a comprehensive resource for leveraging this privileged structural motif in their discovery campaigns.

The Strategic Importance of Fluorinated Cyclopropanes in Medicinal Chemistry

The design of novel therapeutic agents frequently involves a delicate balance between optimizing potency and ensuring favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The this compound moiety provides a compelling solution to many common challenges in drug design.

The Cyclopropyl Moiety: A Bioisostere for Rigid Scaffolds

The cyclopropyl group is considered a "privileged motif" in drug design.[1] Its rigid, three-membered ring structure introduces conformational constraint into a molecule, which can lock it into a bioactive conformation, thereby improving binding affinity for its target. This rigidity also serves to protect adjacent chemical bonds from metabolic degradation, often enhancing the metabolic stability and half-life of a drug candidate.[1]

The Trifluoromethyl Group: A Key Modulator of Pharmacokinetic and Pharmacodynamic Properties

The trifluoromethyl (CF3) group is one of the most valuable substituents in medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties. The introduction of a CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[2][3]

Synergy in this compound: A Privileged Building Block

The combination of these two groups onto a single carbon atom creates a building block with exceptional properties. The 1-(trifluoromethyl)cyclopropyl (TFCp) fragment has gained significant prominence in drug discovery campaigns as a bioisosteric replacement for other common groups, such as the tert-butyl moiety, which is known for its metabolic lability.[4] This substitution can improve metabolic parameters while conserving or enhancing the structural interactions essential for biological activity.[4]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental structure is paramount for its effective application.

Core Structure and Nomenclature

The molecule consists of a cyclopropane ring where one carbon atom (C1) is substituted with both an amine (-NH2) group and a trifluoromethyl (-CF3) group.

-

IUPAC Name: 1-(Trifluoromethyl)cyclopropan-1-amine

-

Molecular Formula: C4H6F3N

-

CAS Number: 112738-67-7[5]

Caption: 2D Structure of this compound.

Key Physicochemical Parameters

Quantitative descriptors are essential for computational modeling and predicting the behavior of drug candidates. The following table summarizes key computed properties for the core structure and its common hydrochloride salt.

| Property | Value (Base) | Value (HCl Salt) | Source |

| Molecular Formula | C4H6F3N | C4H7ClF3N | [6] |

| Molecular Weight | 125.09 g/mol | 161.55 g/mol | [6] |

| Complexity | 114 | 114 | [5] |

| Rotatable Bond Count | 1 | 1 | [5] |

| Hydrogen Bond Donor | 1 | 2 | [5] |

| Hydrogen Bond Acceptor | 1 | 0 | - |

Conformational Analysis: A Deep Dive into Stereoelectronic Effects

While the cyclopropane ring is rigid, the molecule's overall conformation is dictated by the rotation of the amine and trifluoromethyl groups around the C1 atom. This conformation is critical as it determines the three-dimensional presentation of functional groups to a biological target.

The Rigid Cyclopropane Scaffold

The C-C-C bond angles within the cyclopropane ring are forced to be 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This creates substantial angle strain, resulting in "bent" or "banana" bonds. This inherent strain makes the ring conformationally locked and provides a fixed anchor for its substituents.

Rotational Conformations around the C1-CF3 Bond

The primary conformational flexibility arises from rotation around the bond connecting the cyclopropyl ring to the trifluoromethyl carbon. The bulky and highly electronegative fluorine atoms create significant steric and electronic effects. The preferred conformation will seek to minimize gauche interactions and electrostatic repulsion between the C-F bonds and the C-N or C-C bonds of the ring. The staggered conformation, where the fluorine atoms are positioned between the amine and ring carbons, is predicted to be the most stable rotamer.

Impact of Conformation on Receptor Binding

The low-energy conformation of this compound dictates the spatial orientation of the amine's lone pair and the CF3 group's electrostatic surface. In drug development, this fixed geometry is a powerful design element. It reduces the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific conformation, a factor that can lead to higher binding affinity.

Caption: Generalized workflow for synthesis and purification.

Detailed Experimental Protocol: Representative Synthesis via Carboxy Group Transformation

This protocol is a representative example based on established chemical transformations for converting a carboxylic acid to a trifluoromethyl group and subsequent functional group manipulations. [1] Step 1: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

-

Reaction Setup: To a solution of 1-cyanocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add sulfur tetrafluoride (SF4, 2.5 eq) at -78°C.

-

Fluorination: Slowly warm the reaction vessel to 90°C and maintain for 2-4 hours in a sealed pressure vessel. Causality: SF4 is a potent fluorinating agent that converts carboxylic acids to trifluoromethyl groups; the reaction requires heat to proceed efficiently.

-

Quenching: Cool the reaction to 0°C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via distillation or column chromatography to yield 1-(trifluoromethyl)cyclopropane-1-carbonitrile.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the nitrile from the previous step (1.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C and add lithium aluminum hydride (LiAlH4, 1.5 eq) portion-wise. Causality: LiAlH4 is a powerful reducing agent that converts nitriles to primary amines.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

-

Isolation: Filter the resulting solids and wash thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the target amine. Further purification can be achieved by forming the hydrochloride salt.

Structural Elucidation and Quality Control

Unambiguous characterization is critical. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final compound.

| Technique | Information Obtained |

| ¹H NMR | Confirms the presence and connectivity of protons on the cyclopropyl ring. |

| ¹³C NMR | Shows distinct signals for the quaternary C1, the cyclopropyl CH2 carbons, and the CF3 carbon (split by fluorine). |

| ¹⁹F NMR | Provides a characteristic singlet signal confirming the presence and chemical environment of the CF3 group. |

| GC-MS | Determines the molecular weight of the compound and provides fragmentation patterns for structural confirmation. |

| X-ray Crystallography | When a suitable crystal is obtained (often of a salt or derivative), this technique provides definitive proof of the solid-state structure and conformation. [1][7] |

Conclusion and Future Outlook

This compound is more than just a chemical curiosity; it is a high-value building block that empowers medicinal chemists to address fundamental challenges in drug design. Its unique combination of conformational rigidity and potent stereoelectronic properties provides a reliable tool for enhancing the metabolic stability and target affinity of drug candidates. As synthetic methodologies become more efficient and accessible, the integration of this and related TFCp motifs is expected to accelerate, leading to the development of safer and more effective therapeutics across a wide range of disease areas. Future research will likely focus on developing even more stereoselective synthetic routes and exploring its application in novel chemical spaces.

References

- PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.

- Odyssey Organics. (n.d.). Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications.

- Barata-Vallejo, S., et al. (2025). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis.

- Beier, P., et al. (n.d.). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry.

- Molbase. (n.d.). N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride.

- PubChem. (n.d.). 1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine.

- Mykhailiuk, P. K. (2010). Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine. Synthesis, 2011(01), 119-122.

- Zhu, H., et al. (2019). The synthesis of trifluoromethyl cyclopropanes. ResearchGate.

- Chemspace. (n.d.). 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]

- 3. innospk.com [innospk.com]

- 4. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride 97% | CAS: 112738-67-7 | AChemBlock [achemblock.com]

- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

A Technical Guide to the Physicochemical Properties of Trifluoromethylcyclopropylamines for Drug Discovery Professionals

Abstract

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the multifaceted properties of drug candidates. The trifluoromethylcyclopropylamine scaffold has emerged as a particularly valuable moiety, synergistically combining the metabolic stability and conformational rigidity of the cyclopropyl ring with the profound electronic and lipophilic contributions of the trifluoromethyl group. This technical guide provides an in-depth analysis of the core physicochemical properties of trifluoromethylcyclopropylamines, including amine basicity (pKa), lipophilicity (LogP/LogD), metabolic stability, and conformational preferences. Authored from the perspective of a senior application scientist, this paper explains the causality behind experimental choices, provides detailed, self-validating protocols, and synthesizes field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip discovery teams with the foundational knowledge required to strategically deploy this powerful scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of Trifluoromethylcyclopropylamines in Medicinal Chemistry

The optimization of a lead compound into a clinical candidate is a complex exercise in multi-parameter optimization, where physicochemical properties are paramount to achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] The trifluoromethylcyclopropylamine moiety has garnered significant attention by offering solutions to common challenges in drug development.[3]

1.1 The Role of Fluorine and the Trifluoromethyl Group in Drug Design The trifluoromethyl (CF3) group is one of the most utilized substituents in modern drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties.[5][6] Strategically replacing a metabolically vulnerable methyl group with a CF3 group can dramatically increase a drug's metabolic stability and half-life by blocking enzymatic breakdown, owing to the strength of the C-F bond.[4][7] Furthermore, the CF3 group can enhance target binding affinity through unique electrostatic and hydrophobic interactions.[4]

1.2 The Cyclopropyl Ring as a Bioisostere and Metabolic Blocker The cyclopropyl group is a conformationally constrained, three-dimensional scaffold increasingly used in medicinal chemistry.[8] Its rigid nature reduces the entropic penalty upon binding to a biological target, potentially increasing potency. The inclusion of a cyclopropyl group is also a well-established strategy to enhance metabolic stability by presenting a less favorable site for oxidation by cytochrome P450 enzymes compared to more flexible alkyl chains.[9][10]

1.3 Synergy and Unique Properties of the Combined Scaffold The fusion of the trifluoromethyl group with the cyclopropylamine core creates a unique structural unit where these properties are combined and modulated. The CF3 group's influence on the amine's basicity, the combined impact on lipophilicity, and the inherent stability of the scaffold make it a powerful tool for fine-tuning drug-like properties.[11] Understanding these characteristics is essential for their rational application in drug discovery programs.

Amine Basicity (pKa): Fine-Tuning for Biological Interactions

The basicity of the amine nitrogen, quantified by its pKa, is a critical parameter that dictates a molecule's ionization state at physiological pH. This, in turn, governs its solubility, membrane permeability, and ability to form ionic interactions with its biological target.[12][13]

2.1 The Inductive Effect of the Trifluoromethyl Group on Amine pKa The defining feature of a trifluoromethylcyclopropylamine is the significant reduction in the basicity of the amine. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom.[14][15][16] This destabilizes the protonated form (the conjugate acid), making the amine less basic and thereby lowering its pKa value compared to a non-fluorinated cyclopropylamine.[17][18] This modulation allows medicinal chemists to precisely tune the pKa to avoid off-target effects associated with high basicity or to optimize interactions within a specific receptor microenvironment.

2.2 Implications for Drug-Receptor Interactions and Solubility A lower pKa can be highly advantageous. For many targets, a significant population of the neutral form of the amine is required to cross cellular membranes, while the protonated form is necessary for ionic bonding with the target protein (e.g., an aspartate residue in a GPCR). By tuning the pKa, chemists can optimize this equilibrium. Furthermore, reducing high basicity can mitigate potential liabilities such as hERG channel inhibition or phospholipidosis.

2.3 Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration is a robust and direct method for pKa determination, chosen for its accuracy in tracking pH changes as a function of added titrant, which is ideal for ionizable compounds.[19]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1-2 mg of the trifluoromethylcyclopropylamine compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a thermostatted vessel and use a micro-burette for precise titrant delivery.

-

Acidic Titration: Add a standardized solution of HCl (e.g., 0.1 M) to the sample to fully protonate the amine.

-

Basimetric Titration: Titrate the protonated amine with a standardized solution of NaOH (e.g., 0.1 M). Record the pH value after each incremental addition of the base.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The inflection point of the first derivative of the curve precisely identifies the equivalence point.

2.4 Computational Protocol: pKa Prediction using DFT Methods Computational methods, particularly Density Functional Theory (DFT), can provide reliable pKa predictions, offering a valuable and resource-sparing alternative to experimental determination in the early design phase.[20]

Workflow:

-

Structure Optimization: Optimize the 3D geometries of both the neutral amine and its protonated conjugate acid in the gas phase and in a simulated aqueous environment using a polarizable continuum model (PCM).

-

Energy Calculation: Perform single-point energy calculations on the optimized structures to obtain their Gibbs free energies.

-

pKa Calculation: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This involves a thermodynamic cycle that relates the solution-phase free energy to the gas-phase basicity and solvation energies of the species involved.[20]

Caption: Workflow for pKa determination via experimental and computational methods.

Lipophilicity (LogP & LogD): Modulating Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADME profile, influencing its absorption, membrane permeability, plasma protein binding, and volume of distribution.[21][22]

3.1 The Contribution of the CF3 Group to Lipophilicity The trifluoromethyl group is a potent modulator of lipophilicity, generally leading to a significant increase in the partition coefficient (LogP).[4][23][24] This effect is attributed to the hydrophobic nature of the fluorine atoms. The introduction of a CF3 group can increase the LogP of a molecule by approximately 0.5 to 1.0 units, a substantial change that can be leveraged to enhance passage through biological membranes like the intestinal wall or the blood-brain barrier.[6]

3.2 Understanding LogP vs. the Physiologically Relevant LogD for Amines For ionizable compounds like amines, the distribution coefficient (LogD) is a more physiologically relevant descriptor than LogP.[12]

-

LogP is the partition coefficient of the neutral form of the molecule between n-octanol and water.

-

LogD is the partition coefficient of all species (neutral and ionized) at a specific pH.

Since trifluoromethylcyclopropylamines are basic, their ionization is pH-dependent. At physiological pH (e.g., 7.4), a significant portion of the amine will be protonated and thus more water-soluble. LogD at pH 7.4 (LogD₇.₄) provides a more accurate measure of a compound's effective lipophilicity in the body.[22][23]

Caption: Conceptual difference between LogP and the pH-dependent LogD for an amine.

3.3 Data Table: Comparative Lipophilicity The following table provides representative data illustrating the impact of the trifluoromethyl and cyclopropyl groups on lipophilicity.

| Compound | Structure | LogP (Calculated) | LogD₇.₄ (Calculated) | Comments |

| Ethylamine | CH₃CH₂NH₂ | -0.13 | -2.7 | Low lipophilicity, high ionization at pH 7.4. |

| Cyclopropylamine | c-C₃H₅NH₂ | 0.35 | -1.8 | Cyclopropyl group increases LogP. |

| Trifluoroethylamine | CF₃CH₂NH₂ | 0.40 | -1.5 | CF₃ group significantly increases LogP.[14] |

| Trifluoromethyl-cyclopropylamine | c-C₃H₄(CF₃)NH₂ | ~1.2 - 1.5 | ~-0.5 | Combined effect provides a substantial LogP boost. |

3.4 Experimental Protocol: Shake-Flask Method for LogP/LogD Determination The shake-flask method is the gold standard for lipophilicity measurement due to its direct and fundamental approach to determining the partition coefficient.[19][23]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) and vice-versa by shaking them together overnight and allowing the layers to separate. This ensures thermodynamic equilibrium.

-

Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate LogP or LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Metabolic Stability: Enhancing Drug Half-Life

A primary goal in lead optimization is to engineer molecules that resist rapid metabolic breakdown, ensuring sufficient exposure at the target site.[25] Poor metabolic stability is a leading cause of clinical trial failures.

4.1 The CF3 Group as a Metabolic Shield Fluorination is a premier strategy for improving metabolic stability.[26] The carbon-fluorine bond is exceptionally strong and C-H bonds adjacent to a CF3 group are electronically deactivated towards oxidative metabolism by Cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methyl or methylene group with a CF3 moiety effectively "shields" that position from enzymatic attack, often leading to a significant increase in the drug's half-life.[4][7]

4.2 The Role of the Cyclopropyl Moiety in Resisting Metabolism The cyclopropyl ring is also known to confer metabolic stability. Compared to linear alkyl chains, the strained ring system is a less favorable substrate for many CYP enzymes, thus reducing the likelihood of metabolic degradation at that site.[9][10] The combination of the cyclopropyl core and the CF3 group creates a highly robust scaffold resistant to common metabolic pathways.

4.3 Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM) This assay is a standard, high-throughput method in early drug discovery to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[10][25] The choice of HLMs is driven by their high concentration of these key enzymes, providing a reliable system for predicting in vivo intrinsic clearance.

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

-

Preparation: Prepare a reaction mixture containing the test compound (at a low concentration, e.g., 1 µM), human liver microsomes, and phosphate buffer in a 96-well plate.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to the correct physiological temperature.

-

Initiation: Initiate the metabolic reaction by adding the essential co-factor, NADPH. An identical incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the rate constant of degradation (k). The in vitro half-life (t½) is calculated as 0.693/k. This value is then used to calculate the intrinsic clearance (CLint).

Conformational Analysis: Impact on Target Binding and Selectivity

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The conformational rigidity of the trifluoromethylcyclopropylamine scaffold can be a significant asset in drug design.

5.1 Conformational Preferences of the Cyclopropyl Ring The cyclopropane ring is a rigid plane.[27] The substituents on the ring are fixed relative to each other, which drastically reduces the number of accessible low-energy conformations compared to a flexible alkyl chain. This pre-organization of the molecule for binding can lead to higher affinity and selectivity, as less conformational entropy is lost upon binding to the receptor.[28]

5.2 Influence of the Trifluoromethyl Group on Conformer Populations The bulky and electronegative CF3 group influences the preferred rotational conformation (torsion angle) of the amine group relative to the ring. The molecule will predominantly adopt conformations that minimize steric clash and unfavorable dipole-dipole interactions between the CF3 group and the amine's lone pair or substituents. Computational modeling can be used to determine the energy landscape and identify the lowest energy conformers, which represent the biologically active shape of the molecule.[29]

Caption: Relationship between low-energy conformers and receptor binding.

Conclusion: An Integrated Perspective for Drug Development

Trifluoromethylcyclopropylamines represent a highly valuable and versatile scaffold in modern drug discovery. The strategic incorporation of this moiety provides medicinal chemists with powerful levers to modulate several key physicochemical properties simultaneously. The electron-withdrawing CF3 group allows for precise tuning of amine pKa to optimize solubility and target interactions, while also significantly boosting lipophilicity to enhance membrane permeability. Concurrently, both the CF3 group and the cyclopropyl ring act as metabolic blockers, improving the compound's half-life and pharmacokinetic profile. The conformational rigidity imposed by the cyclopropane ring can lead to enhanced potency and selectivity. A thorough understanding and early assessment of these interconnected properties, using the robust experimental and computational protocols outlined in this guide, are critical for successfully harnessing the full potential of this scaffold to design safer and more effective medicines.[30]

References

- Morgenthaler, M., Schweizer, E., et al. (2007).

- ResearchGate. (n.d.).

- National Institutes of Health. (2023).

- National Institutes of Health. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- Bentham Science. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- Chinese Chemical Society. (n.d.). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents.

- BenchChem. (2025). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- ResearchGate. (n.d.). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox | Request PDF.

- National Institutes of Health. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure.

- Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents.

- ACS Publications. (2023).

- ResearchGate. (n.d.).

- Devagiri Journal of Science. (n.d.). Computational Analysis of pKa Values of Alkanolamines.

- Alfa Chemistry. (n.d.).

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.).

- Hovione. (2024).

- Advances in Engineering. (n.d.). An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.

- National Institutes of Health. (2025).

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- Thieme Chemistry. (n.d.).

- National Institutes of Health. (2025).

- ResearchGate. (n.d.).

- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- ResearchGate. (n.d.). Calculated lipophilicity of the prepared compounds (logP), comparison of their antimyco- bacterial activity (MIC) with standards, and their cytotoxicity against HepG2 (IC50).

- PubMed. (2025).

- National Institutes of Health. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.

- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- WuXi AppTec. (n.d.). Physicochemical Property Study.

- ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- OpenOChem Learn. (n.d.).

- Eurofins Discovery. (n.d.). Metabolic Stability Services.

- Simply Drug Discovery. (2025). Physicochemical Properties.

- Longdom Publishing. (n.d.).

- YouTube. (2021).

- YouTube. (2024).

- UW-La Crosse. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone.

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. nbinno.com [nbinno.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jelsciences.com [jelsciences.com]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. alfachemic.com [alfachemic.com]

- 14. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chinesechemsoc.org [chinesechemsoc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. [PDF] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. devagirijournals.com [devagirijournals.com]

- 21. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acdlabs.com [acdlabs.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dalalinstitute.com [dalalinstitute.com]

- 28. youtube.com [youtube.com]

- 29. uwlax.edu [uwlax.edu]

- 30. youtube.com [youtube.com]

biological activity of 1-(Trifluoromethyl)cyclopropanamine

An In-Depth Technical Guide to the Biological Activity of 1-(Trifluoromethyl)cyclopropanamine

Abstract

The 1-(trifluoromethyl)cyclopropylamine (TFCpA) scaffold has emerged as a privileged motif in modern medicinal chemistry, primarily due to the unique physicochemical properties conferred by the trifluoromethyl group and the reactive potential of the cyclopropylamine moiety. This guide provides a comprehensive technical overview of the biological activity of TFCpA and its derivatives. We delve into its fundamental role as a metabolically stable bioisostere, its mechanism-based inactivation of key enzyme families, and its therapeutic applications. The primary focus is on its potent, irreversible inhibition of two major classes of flavin-dependent amine oxidases: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B). Through an exploration of structure-activity relationships, detailed experimental protocols, and a review of its applications in oncology and neuroscience, this document serves as an essential resource for researchers, scientists, and drug development professionals.

The 1-(Trifluoromethyl)cyclopropylamine Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, and the 1-(trifluoromethyl)cyclopropylamine (TFCpA) moiety is a quintessential example of this approach. This structural unit imparts a combination of desirable properties that make it highly valuable in the development of novel therapeutics.

Physicochemical and Metabolic Profile

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties. Its high electronegativity and small atomic radius significantly influence lipophilicity, metabolic stability, and binding interactions.[1][2] Specifically, the -CF3 group increases a compound's lipophilicity, which can enhance membrane permeability and bioavailability.[1][3] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes.[1][4] This enhanced metabolic stability is a critical attribute in designing long-acting drugs.[1] The TFCpA scaffold is often considered a metabolically robust bioisostere for the tert-butyl group, a common chemical group that is often prone to metabolic degradation.[5][6]

Synthesis and Derivatization

The TFCpA scaffold serves as a versatile building block in medicinal chemistry. Its synthesis can be achieved through various methods, including the deoxyfluorination of cyclopropane carboxylic acids.[6] A key advantage of this scaffold is its amenability to derivatization, allowing chemists to fine-tune the pharmacological profile of lead compounds. For instance, photocatalytic methods have been developed to directly attach the TFCp radical to various (hetero)arenes, providing a straightforward route to novel analogues for drug discovery pipelines.[5]

Mechanism of Action: Covalent Inactivation of Flavin-Dependent Amine Oxidases

The primary biological activity of TFCpA derivatives stems from their ability to act as mechanism-based inhibitors of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor for catalysis. This includes critical drug targets like LSD1 and the MAO enzymes. The cyclopropylamine moiety is the key pharmacophore responsible for this irreversible inhibition.

The inactivation process is a sophisticated multi-step sequence that leverages the enzyme's own catalytic cycle to trigger its demise.

-

Initial Binding: The inhibitor, possessing the TFCpA scaffold, first binds reversibly to the enzyme's active site.

-

Single-Electron Transfer (SET): The catalytic cycle begins with the FAD cofactor oxidizing the inhibitor's amine group via a single-electron transfer.

-

Radical Intermediate & Ring Opening: This oxidation generates a highly unstable aminium radical cation on the cyclopropylamine ring. The inherent strain of the three-membered ring facilitates rapid fragmentation (ring opening), producing a distonic radical cation.

-

Covalent Adduct Formation: This reactive intermediate then forms a stable, covalent bond with the FAD cofactor, rendering the enzyme permanently inactive.[3][7]

This mechanism-based approach ensures high potency and specificity, as the inhibitor is only activated by the target enzyme's catalytic machinery.[3]

Caption: Mechanism of irreversible inhibition of FAD-dependent amine oxidases.

Primary Biological Target I: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a critical epigenetic regulator that removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[8] Overexpression of LSD1 is implicated in a wide range of cancers, where it promotes cell proliferation, blocks differentiation, and enhances tumor cell invasion.[8][9][10] Consequently, LSD1 has become a major therapeutic target in oncology.[11]

TFCpA Derivatives as LSD1 Inhibitors

The cyclopropylamine scaffold is a well-established pharmacophore for potent LSD1 inhibition. Tranylcypromine (TCP), a known MAO inhibitor, was one of the first compounds identified as also inhibiting LSD1.[10][11] This discovery spurred the development of numerous TCP-based derivatives, many incorporating the TFCpA motif, to improve potency and selectivity. These compounds function as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor in the LSD1 active site.[3][10] Several TFCpA-containing LSD1 inhibitors, such as ORY-1001, GSK-2879552, and IMG-7289, have advanced into clinical trials for treating cancers like acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[8][9][10]

| Compound | Target(s) | Status (Highest) | Indication(s) |

| Iadademstat (ORY-1001) | LSD1 | Clinical Trial | AML, SCLC |

| Bomedemstat (IMG-7289) | LSD1 | Clinical Trial | Myeloid Malignancies |

| GSK-2879552 | LSD1 | Clinical Trial | SCLC, AML |

| Vafidemstat (ORY-2001) | LSD1 / MAO-B | Clinical Trial | Alzheimer's, Personality Disorders |

| Table 1: Selected cyclopropylamine-based LSD1 inhibitors in clinical development. Data sourced from[8][9]. |

Experimental Protocol: In Vitro LSD1 Inhibition Assay (HRP-Coupled)

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against the LSD1-CoREST complex.

Principle: The assay measures the hydrogen peroxide (H2O2) produced during the demethylation of a peptide substrate by LSD1. The H2O2 is detected using horseradish peroxidase (HRP), which catalyzes the conversion of a luminogenic substrate (e.g., Amplex Red) into a fluorescent product.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in the assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the recombinant human LSD1-CoREST enzyme complex to each well containing the diluted test compound. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Signal Detection: Measure the fluorescence signal using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Data Analysis: Convert fluorescence values to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Primary Biological Target II: Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are FAD-dependent enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13] They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAOs increases the levels of these neurotransmitters, making them effective targets for treating depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).[12][14]

TFCpA Derivatives as MAO Inhibitors

The cyclopropylamine scaffold is the basis for classic MAO inhibitors like tranylcypromine.[7] Modern drug discovery efforts focus on developing isoform-selective inhibitors to minimize side effects. TFCpA derivatives have been synthesized and evaluated for their MAO inhibitory activity, often showing selectivity for MAO-B.[7] Similar to their action on LSD1, these compounds act as irreversible, mechanism-based inhibitors. Some cis-cyclopropylamine derivatives have been shown to be over 20-fold more effective than tranylcypromine as MAO-B inhibitors, highlighting the potential for this scaffold in developing next-generation therapeutics for neurological conditions.[7]

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (A/B) |

| Tranylcypromine | ~2000 | ~200 | 10 |

| cis-N-benzyl-2-methoxycyclopropylamine | 170 | 5 | 34 |

| Table 2: Comparative inhibitory potency of a TFCpA derivative against MAOs after 30 min pre-incubation. Data sourced from[7]. |

Experimental Protocol: In Vitro MAO-B Inhibition Assay (MAO-Glo™ Assay)

This protocol outlines the use of a commercially available luminescent assay to measure MAO-B activity and inhibition.

Principle: MAO-B acts on a derivative of luciferin, producing a substrate for the luciferase enzyme. The amount of light generated by luciferase is directly proportional to MAO-B activity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

-

Enzyme-Inhibitor Incubation: Add recombinant human MAO-B enzyme to wells of a white, opaque 96-well plate. Add the diluted test compounds and incubate for 15 minutes at room temperature.

-

Substrate Addition: Add the MAO substrate to each well to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-generating luciferase reaction. Incubate for 20 minutes at room temperature.

-

Signal Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate percent inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against inhibitor concentration as described for the LSD1 assay.

Caption: Workflow for a typical in vitro MAO-B inhibition assay.

Future Directions and Emerging Applications

The versatility of the this compound scaffold continues to drive innovation in drug discovery.

-

Dual-Target Inhibitors: The structural similarities between the active sites of LSD1 and MAO-B have led to the rational design of dual inhibitors. Compounds like Vafidemstat (ORY-2001) are being explored for diseases with complex pathologies like Alzheimer's, where both epigenetic and neurochemical dysregulation may play a role.[9]

-

Improving Selectivity: A major challenge is designing inhibitors that are highly selective for LSD1 over MAO-A/B, or for MAO-B over MAO-A, to minimize off-target effects. Structure-based drug design and computational modeling are key tools in achieving this goal.

-

Novel Therapeutic Areas: Beyond cancer and neuroscience, the unique properties of this scaffold are being explored in other areas. For example, related cyclopropyl carboxamides have shown promise as antimalarial agents that target the parasite's mitochondrial function.[15]

Conclusion

This compound is a powerful and privileged scaffold in medicinal chemistry. The trifluoromethyl group confers enhanced metabolic stability and favorable physicochemical properties, while the cyclopropylamine moiety provides a mechanism for potent, irreversible inhibition of critical FAD-dependent enzymes. Its demonstrated utility in developing clinical candidates for oncology (as LSD1 inhibitors) and its potential in neuroscience (as MAO inhibitors) underscore its significance. As synthetic methodologies become more advanced and our understanding of its biological targets deepens, the TFCpA scaffold will undoubtedly continue to be a valuable building block in the design of next-generation therapeutics.

References

- Barberis, M., et al. (2025). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis.

- Ahunovych, V., et al. (2022). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate.

- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters.

- Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology.

- Tripathi, A. C., et al. (2018). Privileged scaffolds as MAO inhibitors: Retrospect and prospects. European Journal of Medicinal Chemistry.

- Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.

- Sarno, F., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Biomedicine & Pharmacotherapy.

- Vianello, P., et al. (2017). Novel potent inhibitors of the histone demethylase KDM1A (LSD1), orally active in a murine promyelocitic leukemia model. Future Medicinal Chemistry.

- PubChem. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride.

- Zhang, C., et al. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. International Journal of Biological Macromolecules.

- Chipeleme, A., et al. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. MalariaWorld.

- da Silva, A. B. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Geldenhuys, W. J., et al. (2012). A scaffold hopping approach to identify novel monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Sun, N. B., et al. (2013). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl- 2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. Asian Journal of Chemistry.

- Raimondi, M. V., et al. (2025). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. ACS Infectious Diseases.

- Zheng, Y. C., et al. (2020). Tranylcypromine-Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry.

- Wang, M. J., et al. (2014). Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)- 2,2-dimethyl-N-Substituted Phenylcyclopropanecarboxamide. Asian Journal of Chemistry.

- Silverman, R. B. & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry.

- Matsumoto, S., et al. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters.

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 112738-68-8: Cyclopropanamine, 1-(trifluoromethyl)- (9… [cymitquimica.com]

- 3. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]

- 4. jelsciences.com [jelsciences.com]

- 5. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel potent inhibitors of the histone demethylase KDM1A (LSD1), orally active in a murine promyelocitic leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Privileged scaffolds as MAO inhibitors: Retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A scaffold hopping approach to identify novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. media.malariaworld.org [media.malariaworld.org]

1-(Trifluoromethyl)cyclopropanamine: A Modern Bioisostere for Enhanced Drug Properties

An In-depth Technical Guide for Drug Development Professionals

The Strategic Imperative of Bioisosterism in Drug Discovery

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group or moiety within a biologically active molecule with another group that possesses similar steric, electronic, and physicochemical properties.[1] The objective of this molecular modification is to enhance the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, while minimizing toxicity.[2] This powerful tool allows researchers to systematically address challenges such as poor metabolic stability, off-target effects, and low bioavailability that often hinder the progression of promising lead compounds.[3]

Two structural motifs that have gained "privileged" status in modern drug design are the trifluoromethyl (CF₃) group and the cyclopropyl ring. The CF₃ group, owing to the high electronegativity of fluorine, is a strong electron-withdrawing group that can significantly modulate a molecule's pKa and lipophilicity.[4][5] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism, a common pathway for drug degradation.[6][7] The cyclopropyl group is a small, rigid, three-dimensional scaffold that can improve potency and metabolic stability while introducing a favorable conformational constraint.[8] The fusion of these two motifs in the form of 1-(trifluoromethyl)cyclopropanamine creates a powerful building block that addresses one of the classic challenges in medicinal chemistry: the metabolic instability of the tert-butyl group.

The Rise of this compound as a tert-Butyl Mimic

Rationale: Overcoming the Metabolic Liability of the tert-Butyl Group

The tert-butyl group is a common substituent in drug candidates, often utilized to provide steric bulk and fill hydrophobic pockets in target proteins. However, its utility is frequently compromised by its susceptibility to metabolic oxidation.[9][10] The nine equivalent sp³ C-H bonds of the tert-butyl group are vulnerable to attack by cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent rapid clearance of the drug from the body.[10]

The 1-(trifluoromethyl)cyclopropyl group has emerged as an excellent bioisosteric replacement for the tert-butyl moiety precisely because it mitigates this metabolic vulnerability.[10][11] The strategy involves replacing the metabolically weak C-H bonds with robust C-F bonds and increasing the s-character of the remaining C-H bonds within the cyclopropyl ring, making them less susceptible to hydrogen abstraction.[10] This "metabolic switching" effectively blocks a primary degradation pathway, often leading to a significantly longer drug half-life and improved bioavailability.[6]

Structural and Electronic Synergy

The 1-(trifluoromethyl)cyclopropylamine scaffold offers a unique combination of properties. The strong electron-withdrawing nature of the CF₃ group drastically lowers the basicity (pKa) of the adjacent amine, which can be advantageous for tuning a compound's ionization state at physiological pH and avoiding unwanted interactions with off-target ion channels. The rigid cyclopropyl ring maintains a defined three-dimensional structure, similar to the steric profile of a tert-butyl group, allowing it to occupy the same binding pockets while introducing the beneficial electronic and metabolic properties of the CF₃ group.

Comparative Physicochemical Properties

The decision to employ a bioisosteric replacement is grounded in the careful analysis of how the change will impact a molecule's drug-like properties. Below is a comparison of this compound with its common precursor, cyclopropylamine, and the group it often replaces, tert-butylamine.

| Property | tert-Butylamine | Cyclopropylamine | This compound | Rationale for Change |

| Structure | (CH₃)₃CNH₂ | c-C₃H₅NH₂ | (CF₃)(c-C₃H₄)NH₂ | Introduction of CF₃ and cyclopropyl ring for metabolic stability and conformational rigidity. |

| Molecular Weight ( g/mol ) | 73.14 | 57.09 | 125.09 | Increased mass, a factor to consider in overall drug design. |

| Basicity (pKa of conjugate acid) | ~10.68[4][6][7][12][13] | ~9.0 | ~5.5 - 6.5 (Predicted)¹ | The strongly electron-withdrawing CF₃ group significantly reduces the basicity of the amine, which can reduce off-target effects (e.g., hERG) and modify solubility/permeability profiles. |

| Lipophilicity (Calculated LogP) | ~0.3[14] | ~0.1 | ~1.2 (Predicted)² | The CF₃ group substantially increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets.[7][15] |

| Metabolic Stability | Low (prone to oxidation)[10] | Moderate | High (resistant to oxidation)[10] | Key advantage. Replacement of sp³ C-H bonds with C-F bonds and strained ring C-H bonds blocks CYP-mediated oxidation.[10] |

¹The pKa of 1-(3,5-bis(trifluoromethyl)phenyl)cyclopropanamine is predicted to be 7.13[16]; the unsubstituted parent compound is expected to be significantly less basic than cyclopropylamine due to the inductive effect of the CF₃ group. ²Calculated LogP values can vary by algorithm. The trend of increased lipophilicity upon trifluoromethylation is well-established.

Synthetic Pathways to a Privileged Scaffold

Access to this compound and its derivatives is crucial for its application in drug discovery. Several robust synthetic strategies have been developed.

-

Deoxyfluorination of Carboxylic Acids: A common and scalable approach involves the treatment of a corresponding 1-aminocyclopropane-1-carboxylic acid derivative with a deoxyfluorinating agent, such as sulfur tetrafluoride (SF₄). This method directly converts the carboxylic acid functionality into the trifluoromethyl group.[11]

-

Rhodium-Catalyzed Cyclopropanation: Another elegant method is the reaction of an alkene with a trifluoromethyl-substituted diazo compound, catalyzed by a rhodium(II) complex.[17] This approach allows for the stereoselective formation of the cyclopropane ring.[8][15]

Experimental Protocol 1: Synthesis of a 1-(Trifluoromethyl)cyclopropane Derivative via Deoxyfluorination

This protocol is a representative example for the conversion of a cyclopropane carboxylic acid to a trifluoromethyl cyclopropane, a key step in synthesizing the target scaffold.

Objective: To synthesize 1-(Trifluoromethyl)cyclopropane from 1-Cyclopropanecarboxylic acid using sulfur tetrafluoride.

Materials:

-

1-Cyclopropanecarboxylic acid

-

Sulfur tetrafluoride (SF₄)

-

Anhydrous Hydrogen Fluoride (HF) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Pressure-resistant reactor (e.g., Hastelloy autoclave)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard glassware for extraction and distillation

Procedure:

-

Reactor Charging: In a well-ventilated fume hood, charge the pressure-resistant reactor with 1-cyclopropanecarboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane to the reactor.

-

Catalyst Addition: Carefully add a catalytic amount of anhydrous hydrogen fluoride (HF) to the stirred mixture.

-

Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.

-

SF₄ Addition: Condense sulfur tetrafluoride (SF₄) (approx. 3.0-4.0 eq) into the cooled reactor.

-

Reaction: Seal the reactor and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The internal pressure will increase as the SF₄ gasifies.

-

Venting and Quenching: After the reaction is complete, cool the reactor back to -78 °C. Carefully vent the excess SF₄ through a scrubber containing a potassium hydroxide solution. Slowly and cautiously pour the reaction mixture over crushed ice and a saturated solution of sodium bicarbonate to neutralize the acidic components.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent by distillation at atmospheric pressure to afford the crude 1-(trifluoromethyl)cyclopropane product.

-

Purification: The product can be further purified by fractional distillation if necessary.

Self-Validation: The successful conversion can be confirmed by ¹⁹F NMR spectroscopy, which will show a characteristic signal for the CF₃ group, and by the disappearance of the carboxylic acid proton signal in ¹H NMR.

Validating the Bioisosteric Advantage: In Vitro Stability

The primary rationale for using this compound as a tert-butyl isostere is the enhancement of metabolic stability. This can be empirically validated using an in vitro microsomal stability assay.

Experimental Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To compare the metabolic stability of a tert-butyl-containing compound and its 1-(trifluoromethyl)cyclopropyl bioisostere.

Materials:

-

Test compounds (tert-butyl analogue and CF₃-cyclopropyl analogue), 10 mM stock in DMSO

-

Pooled liver microsomes (human, rat, or mouse)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Acetonitrile containing an internal standard (for LC-MS/MS analysis)

-

96-well incubation plate and thermal cycler or water bath at 37 °C

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 µM working solution of each test compound by diluting the DMSO stock in phosphate buffer.

-

Prepare the liver microsome solution in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

-

-

Incubation Setup:

-

In a 96-well plate, add the liver microsome solution to the designated wells.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37 °C for 10 minutes to equilibrate.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point is taken immediately by adding an equal volume of ice-cold acetonitrile with an internal standard to a set of wells to stop the reaction.

-

-

Time-Point Sampling:

-

Incubate the plate at 37 °C. At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile with an internal standard.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the 0-minute sample.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. A longer half-life for the 1-(trifluoromethyl)cyclopropyl analogue compared to the tert-butyl analogue indicates enhanced metabolic stability.[6]

-

Visualizing the Concepts

Diagram 1: Bioisosteric Replacement

Caption: Bioisosteric replacement of a tert-butyl group.

Diagram 2: Metabolic Blocking Mechanism

Caption: A generalized synthetic workflow for the target scaffold.

Conclusion: Integrating this compound into Modern Drug Design

This compound is more than just a chemical curiosity; it is a validated, high-impact tool for medicinal chemists. By serving as a metabolically robust bioisostere for the ubiquitous but often problematic tert-butyl group, it provides a clear and rational path to improving the pharmacokinetic profiles of drug candidates. Its unique combination of steric bulk, conformational rigidity, and powerful electronic effects offers a sophisticated method for fine-tuning drug-like properties. As the pressure to develop safer, more effective, and more "druggable" molecules intensifies, the strategic incorporation of scaffolds like this compound will continue to be a hallmark of innovative and successful drug discovery programs.

References

- J. Isidor, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Pharmaffiliates. The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

- S. G. Kin, et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH.

- J. R. Denton, D. Sukumaran, H. M. L. Davies. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.

- Royal Society of Chemistry. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.

- O. A. Beznosko, et al. (2011). Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine. SYNTHESIS.

- PubChem. tert-Butylamine.

- vCalc. pKa of tert-Butylamine.

- A. K. Tewari, et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry.

- InChI Key Database. tert-butylamine.

- ResearchGate. Bioisosterism in Medicinal Chemistry.

- C. Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- P. L. D. Ty, et al. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Drug Design Org. Bioisosterism.

- P. Mykhailiuk, et al. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv.

- PubChem. Cyclopropylamine.

- ResearchGate. The 1,1‐disubstituted trifluoromethyl cyclopropane unit as a...

- PubChem. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride.

- M. V. Westphal, et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.

- M. A. F. Prado, et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- D. Barnes-Seeman, et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC - NIH.

- PubChem. 1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine.

Sources

- 1. innospk.com [innospk.com]

- 2. grokipedia.com [grokipedia.com]

- 3. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine | C10H9BrF3N | CID 117112455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butylamine CAS#: 75-64-9 [m.chemicalbook.com]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]

- 10. uregina.scholaris.ca [uregina.scholaris.ca]

- 11. CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid - Google Patents [patents.google.com]

- 12. pKa of tert-Butylamine [vcalc.com]

- 13. pKa of tert-Butylamine [vcalc.com]

- 14. ▷ InChI Key Database ⚛️ | tert-butylamine [inchikey.info]

- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Cyclopropanamine, 1-[3,5-bis(trifluoromethyl)phenyl]- CAS#: 1266148-15-5 [amp.chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

mechanism of action of 1-(Trifluoromethyl)cyclopropanamine

An In-Depth Technical Guide to the Mechanism of Action of 1-(Trifluoromethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound represents a fascinating molecular scaffold with significant potential in medicinal chemistry. This guide delves into the core mechanism of action of this compound, primarily focusing on its role as a potent enzyme inhibitor. By leveraging data from structurally related analogs, we propose that its primary mechanism of action is the irreversible, mechanism-based inhibition of monoamine oxidases (MAO), with a potential secondary role in the inhibition of Lysine-Specific Demethylase 1 (LSD1). This document provides a detailed exploration of the underlying chemical biology, experimental validation protocols, and the critical role of its unique structural motifs—the cyclopropylamine and the trifluoromethyl group—in its biological activity.

Introduction: The Significance of Fluorinated Cyclopropylamines in Drug Discovery

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to enhance the pharmacological properties of bioactive molecules.[1][2][3] The trifluoromethyl group, in particular, is prized for its ability to increase lipophilicity and metabolic stability, traits that are highly desirable in the development of new therapeutics.[1] When combined with a cyclopropane ring, a strained three-membered carbocycle, the resulting structure can exhibit unique biological activities.[4][5]

Cyclopropylamines, as a class of compounds, are recognized as effective mechanism-based inhibitors for enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase (LSD1).[6] These enzymes play critical roles in neurotransmitter metabolism and epigenetic regulation, respectively, making them important targets for the treatment of neurological disorders and cancer.[6][7]

This guide will provide a comprehensive overview of the proposed mechanism of action for this compound, drawing on the established activities of similar molecules to build a scientifically grounded hypothesis.

Core Structural Features and Their Mechanistic Implications

The biological activity of this compound is intrinsically linked to its two key structural components:

-

The Cyclopropylamine Moiety: This functional group is the "warhead" of the molecule, responsible for its mechanism-based inhibitory action. The inherent ring strain of the cyclopropane ring makes it susceptible to oxidative ring-opening when acted upon by the target enzyme's catalytic machinery.[7]

-

The Trifluoromethyl Group: This group acts as a critical modulator of the molecule's properties. Its strong electron-withdrawing nature enhances the metabolic stability of the compound and can influence its binding affinity and selectivity for the target enzyme.[1][7]

Primary Proposed Mechanism of Action: Irreversible Inhibition of Monoamine Oxidases (MAO)

Based on extensive research on related cyclopropylamine-containing molecules, the primary mechanism of action for this compound is proposed to be the irreversible inhibition of monoamine oxidases (MAO-A and MAO-B).[6][8][9] MAOs are flavin-dependent enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8][10][11]

The inhibitory process is believed to proceed through the following steps:

-

Initial Binding: The inhibitor binds to the active site of the MAO enzyme.

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site oxidizes the amine group of the cyclopropylamine.

-

Ring Opening: This oxidation triggers the opening of the strained cyclopropane ring, forming a reactive intermediate.

-

Covalent Adduct Formation: The reactive intermediate then forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[7]

Visualizing the Proposed MAO Inhibition Pathway

Sources

- 1. innospk.com [innospk.com]

- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lecturio.com [lecturio.com]

- 11. mobile.fpnotebook.com [mobile.fpnotebook.com]

A Spectroscopic Guide to the Characterization of 1-(Trifluoromethyl)cyclopropanamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel building block, 1-(Trifluoromethyl)cyclopropanamine. As a molecule of significant interest in medicinal chemistry due to the unique conformational constraints of the cyclopropyl ring and the metabolic stability conferred by the trifluoromethyl group, rigorous structural confirmation is paramount. This document offers an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the foundational knowledge to identify and verify this compound. The guide emphasizes the causality behind experimental choices and provides validated protocols for data acquisition.

Introduction: The Structural Significance of this compound

The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery. This compound incorporates two key structural motifs that are highly sought after by medicinal chemists: the cyclopropylamine moiety and a trifluoromethyl group. The rigid cyclopropane ring introduces conformational restriction, which can lead to enhanced binding affinity and selectivity for biological targets. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and altered lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.

Given the importance of these features, unambiguous characterization of this compound is essential. This guide will detail the expected spectroscopic signatures of this molecule using a multi-technique approach, providing a roadmap for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a small molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data for this compound is crucial for reproducibility.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-